Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane
Overview
Description
Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework.
Preparation Methods
The synthesis of exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane typically involves the use of starting materials such as tropinone derivatives. One common synthetic route includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies. These methodologies often involve the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways, making the compound useful in medicinal chemistry research .
Comparison with Similar Compounds
Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane:
Tropane alkaloids: A family of compounds with a similar bicyclic structure, known for their wide array of biological activities.
Properties
IUPAC Name |
tert-butyl (1R,5S)-3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-7H2,1-3H3/t9?,10-,11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVURMTGIVKSLEM-FGWVZKOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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